molecular formula C10H6Cl8 B190028 (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene CAS No. 142433-24-7

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene

Cat. No.: B190028
CAS No.: 142433-24-7
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-HEVSPMQYSA-N
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Description

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[52102,6]dec-8-ene is a highly chlorinated organic compound It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from simpler organic molecules. One common approach is the chlorination of a suitable tricyclic precursor. The reaction conditions often require the use of chlorine gas or chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled temperatures and pressures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the handling of chlorine gas and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene undergoes various chemical reactions, including:

    Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.

    Oxidation Reactions: Oxidative conditions can further modify the structure, potentially breaking the tricyclic framework.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. Substitution reactions yield various functionalized derivatives, while reduction and oxidation can lead to partially or fully dechlorinated products and ring-opened structures, respectively.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene is used as a precursor for synthesizing other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

Research in biology and medicine explores the potential of this compound as a bioactive agent. Its high chlorine content and structural rigidity may contribute to antimicrobial or anticancer properties, although detailed studies are required to confirm these effects.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance. Its stability and reactivity also make it suitable for use in specialty chemicals and coatings.

Mechanism of Action

The mechanism by which (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with cellular membranes or proteins, disrupting normal functions. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclopentadiene: Another highly chlorinated compound with different ring structure.

    Octachlorodibenzodioxin: Known for its environmental persistence and toxicity.

    Tetrachlorobenzene: A simpler aromatic compound with fewer chlorine atoms.

Uniqueness

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene is unique due to its tricyclic structure and high degree of chlorination. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that other compounds cannot fulfill.

Properties

IUPAC Name

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJNBZANLAXMG-HEVSPMQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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